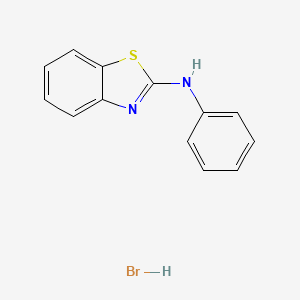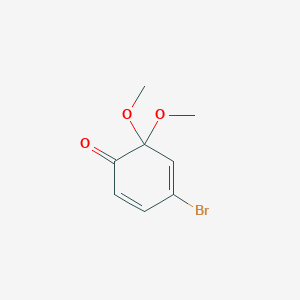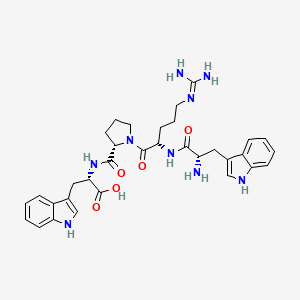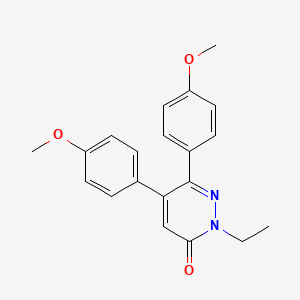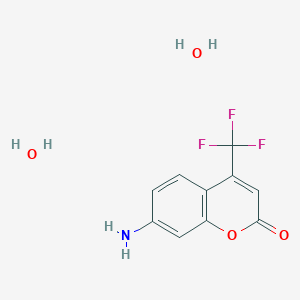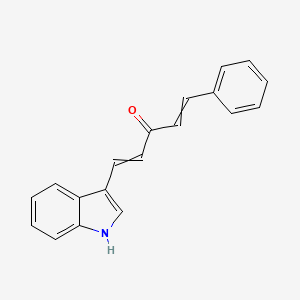![molecular formula C17H17F3O5S B14256822 2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol CAS No. 439614-89-8](/img/structure/B14256822.png)
2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol is a complex organic compound with the molecular formula C11H13F3O3. This compound is known for its unique chemical structure, which includes a trifluoromethoxy group, a phenoxy group, and a sulfonyl group. It has a molecular weight of 250.21 g/mol and is characterized by its high boiling point of approximately 274.4°C and a density of 1.245 g/cm³ .
Métodos De Preparación
The synthesis of 2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction: The acylated product undergoes nitration to introduce a nitro group, which is then reduced to an amine.
Sulfonation: The amine group is then sulfonated using a sulfonyl chloride to introduce the sulfonyl group.
Substitution: Finally, the trifluoromethoxy group is introduced through a nucleophilic substitution reaction.
Análisis De Reacciones Químicas
2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar compounds to 2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol include:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethyl and sulfonyl groups but lacks the phenoxy and methyl groups.
1-Bromo-4-(trifluoromethoxy)benzene: This compound contains the trifluoromethoxy group but differs in the presence of a bromine atom instead of the sulfonyl group
Propiedades
Número CAS |
439614-89-8 |
|---|---|
Fórmula molecular |
C17H17F3O5S |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2-methyl-1-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpropan-2-ol |
InChI |
InChI=1S/C17H17F3O5S/c1-16(2,21)11-26(22,23)15-9-7-13(8-10-15)24-12-3-5-14(6-4-12)25-17(18,19)20/h3-10,21H,11H2,1-2H3 |
Clave InChI |
MWNFOSCUKPWJKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
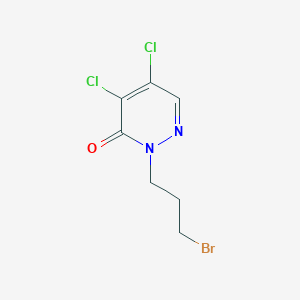

![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
